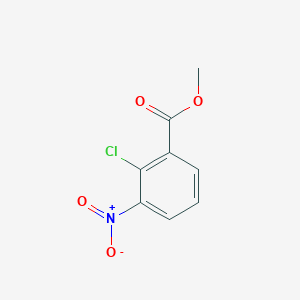
Methyl 2-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
Role as an Intermediate:
Methyl 2-chloro-3-nitrobenzoate is widely recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for various transformations that are crucial for developing new drugs and crop protection agents.
Synthetic Pathways:
The compound can be synthesized through several methods, including:
- Nitration : Introducing the nitro group to methyl benzoate.
- Chlorination : The chlorination process enhances reactivity for further substitutions.
Biological Research
Mechanisms of Action:
Research indicates that this compound is utilized in studies investigating the biological effects of nitroaromatic compounds. These studies contribute to understanding potential therapeutic applications, such as:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential in antibiotic development.
- Anti-inflammatory Effects : Animal model studies have demonstrated significant reductions in inflammation markers when treated with this compound.
Analytical Chemistry
Standardization in Chromatography:
this compound serves as a standard in chromatographic techniques. It helps researchers accurately quantify related substances in complex mixtures, enhancing the reliability of analytical results.
Material Science
Development of Specialty Polymers:
The properties of this compound make it suitable for developing specialty polymers and coatings. Its incorporation into materials enhances performance characteristics such as durability and resistance to environmental factors.
Environmental Chemistry
Degradation Studies:
This compound is employed in research assessing the degradation of nitroaromatic pollutants. Such studies are vital for environmental monitoring and remediation efforts, contributing to strategies for mitigating pollution.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicate its potential use in developing new antibiotics or antiseptics.
Case Study 2: Anti-inflammatory Effects
In an animal model study, treatment with this compound significantly reduced cytokine levels associated with inflammation. This suggests its potential application in pain management therapies.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Synthetic Organic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Key role in drug development |
| Biological Research | Antimicrobial activity, anti-inflammatory effects | Effective against specific bacterial strains |
| Analytical Chemistry | Standard in chromatography | Enhances quantification accuracy |
| Material Science | Development of polymers and coatings | Improves material performance |
| Environmental Chemistry | Degradation studies | Aids in pollution remediation |
Propriétés
IUPAC Name |
methyl 2-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQPBVZKBEHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968315 |
Source


|
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-14-3 |
Source


|
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













